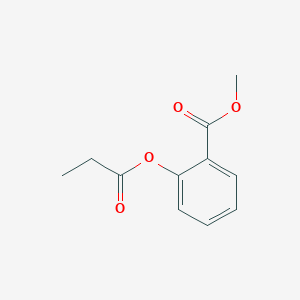
4-Bromo-N-(4-methoxyphenyl)benzenesulfonamide
Descripción general
Descripción
4-Bromo-N-(4-methoxyphenyl)benzenesulfonamide is a chemical compound with the molecular formula C14H14BrNO3S. It is a member of the sulfonamide family, which is known for its diverse applications in medicinal chemistry and material science. The compound features a bromine atom and a methoxyphenyl group attached to a benzenesulfonamide core, making it a versatile intermediate in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-N-(4-methoxyphenyl)benzenesulfonamide typically involves the reaction of 4-bromoaniline with 4-methoxybenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using continuous flow reactors, and employing automated purification systems to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
4-Bromo-N-(4-methoxyphenyl)benzenesulfonamide can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles.
Oxidation and reduction: The sulfonamide group can participate in redox reactions.
Coupling reactions: The compound can be used in Suzuki or Heck coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Coupling reactions: Palladium catalysts in the presence of bases like potassium carbonate.
Major Products Formed
Nucleophilic substitution: Formation of azido or thiocyanato derivatives.
Oxidation: Formation of sulfonic acids or sulfonate esters.
Coupling reactions: Formation of biaryl or diaryl ether compounds.
Aplicaciones Científicas De Investigación
4-Bromo-N-(4-methoxyphenyl)benzenesulfonamide has several applications in scientific research:
Medicinal chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with antibacterial or antifungal properties.
Material science: Employed in the development of advanced materials, including polymers and nanomaterials.
Biological studies: Utilized in the study of enzyme inhibition and protein-ligand interactions.
Industrial applications: Used in the synthesis of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 4-Bromo-N-(4-methoxyphenyl)benzenesulfonamide depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the target enzyme, thereby blocking its activity. The sulfonamide group is known to mimic the structure of natural substrates, allowing the compound to interfere with biological pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Bromo-N-(2-methoxyphenyl)benzenesulfonamide
- 4-Bromo-N-(2-methylphenyl)benzenesulfonamide
- 4-Bromo-N-(butoxy-phenyl-methylene)-benzenesulfonamide
Uniqueness
4-Bromo-N-(4-methoxyphenyl)benzenesulfonamide is unique due to the presence of both a bromine atom and a methoxy group, which confer distinct reactivity and properties. This combination allows for specific interactions in biological systems and makes it a valuable intermediate in the synthesis of complex organic molecules.
Propiedades
IUPAC Name |
4-bromo-N-(4-methoxyphenyl)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrNO3S/c1-18-12-6-4-11(5-7-12)15-19(16,17)13-8-2-10(14)3-9-13/h2-9,15H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQCJPHFHAJZWBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90225543 | |
| Record name | p-Benzenesulfonanisidide, 4-bromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90225543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7454-72-0 | |
| Record name | 4-Bromo-N-(4-methoxyphenyl)benzenesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7454-72-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | p-Benzenesulfonanisidide, 4-bromo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007454720 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | p-Benzenesulfonanisidide, 4-bromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90225543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is significant about the crystal structure of 4-Bromo-N-(4-methoxyphenyl)benzenesulfonamide?
A1: this compound, along with seven other similar compounds, forms isostructural crystals. [] This means that despite variations in their substituents, these compounds share the same crystal packing arrangement. Specifically, they all form infinite chains held together by N-H···O(sulfonyl) hydrogen bonds. [] The study highlights the adaptability of this particular crystal packing mode, accommodating molecules with significantly different sizes and shapes. [] This information is valuable for understanding the solid-state properties of these compounds and for potentially predicting the crystal structures of related molecules.
Q2: How does the paper "Eight isostructural 4,4'-disubstituted N-phenylbenzenesulfonamides" quantify the isostructural relationships between the compounds?
A2: The research utilizes the XPac software to compare the crystal structures and generate quantitative descriptors of isostructurality. [] This software allows for a systematic and objective comparison of crystal structures, moving beyond visual inspection. The quantitative descriptors provide a numerical measure of the similarity between the crystal packing arrangements, offering a more rigorous analysis of isostructurality.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![N-[4-(diethylamino)-2-methylphenyl]acetamide](/img/structure/B185052.png)



